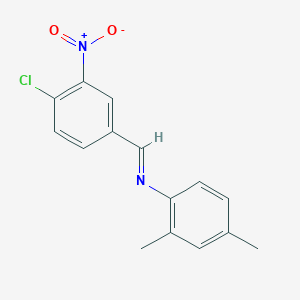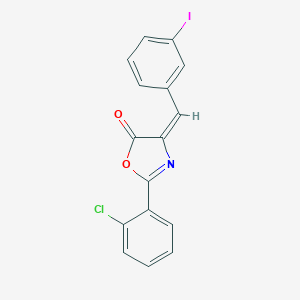![molecular formula C27H22N2O10S2 B390289 4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE](/img/structure/B390289.png)
4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE is a complex organic compound with the molecular formula C27H22N2O10S2 . This compound is characterized by the presence of nitrophenyl and sulfonyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE involves multiple steps, typically starting with the preparation of intermediate compounds that contain the nitrophenyl and sulfonyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of new compounds.
Substitution: The sulfonyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound’s ability to undergo specific reactions makes it useful in the study of biochemical pathways and enzyme activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of certain polymers and materials due to its unique chemical properties
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitrophenyl and sulfonyl groups can form bonds with various enzymes and proteins, affecting their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nitrophenyl and sulfonyl derivatives, such as:
- 4-(4-Nitrophenylsulfonyl)aniline
- 4-(4-Nitrobenzenesulfonyl)phenylamine
- 4-(4-Nitrophenylsulfonyl)benzenamine
These compounds share similar functional groups but differ in their overall structure and reactivity. The unique combination of nitrophenyl and sulfonyl groups in 4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE contributes to its distinct chemical behavior and applications .
Eigenschaften
Molekularformel |
C27H22N2O10S2 |
|---|---|
Molekulargewicht |
598.6g/mol |
IUPAC-Name |
[4-[2-[4-(4-nitrophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C27H22N2O10S2/c1-27(2,19-3-11-23(12-4-19)38-40(34,35)25-15-7-21(8-16-25)28(30)31)20-5-13-24(14-6-20)39-41(36,37)26-17-9-22(10-18-26)29(32)33/h3-18H,1-2H3 |
InChI-Schlüssel |
FACHCSCYMPCYTK-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-({[4-(dimethylamino)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B390206.png)
![4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390207.png)
![4-Chloro-2-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B390209.png)
![2,4-Dibromo-6-[({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-methylphenyl}imino)methyl]phenol](/img/structure/B390210.png)
![3,4-Dibromo-2-{[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390213.png)

![4-{[(4-cyclohexylphenyl)sulfanyl]methyl}-N-phenylbenzamide](/img/structure/B390217.png)
![N-(4-bromophenyl)-4-{[(4-cyclohexylphenyl)sulfanyl]methyl}benzamide](/img/structure/B390219.png)
![4-Chloro-2-{[(2-phenylethyl)imino]methyl}phenol](/img/structure/B390220.png)
![N-(2,3-dimethylphenyl)-2-[2-(3-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390223.png)
![4-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B390224.png)
![N-(2-ethylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390225.png)


